Deltorphin
CAS No.: 119975-64-3
Cat. No.: VC0525616
Molecular Formula: C44H62N10O10S2
Molecular Weight: 955.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 119975-64-3 |
---|---|
Molecular Formula | C44H62N10O10S2 |
Molecular Weight | 955.2 g/mol |
IUPAC Name | (3S)-4-amino-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C44H62N10O10S2/c1-25(2)18-34(42(62)50-32(15-17-66-4)40(60)51-33(38(46)58)22-37(56)57)52-44(64)36(21-28-23-47-24-48-28)54-43(63)35(20-26-8-6-5-7-9-26)53-41(61)31(14-16-65-3)49-39(59)30(45)19-27-10-12-29(55)13-11-27/h5-13,23-25,30-36,55H,14-22,45H2,1-4H3,(H2,46,58)(H,47,48)(H,49,59)(H,50,62)(H,51,60)(H,52,64)(H,53,61)(H,54,63)(H,56,57)/t30-,31+,32-,33-,34-,35-,36-/m0/s1 |
Standard InChI Key | BHSURCCZOBVHJJ-NWOHMYAQSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CCSC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCSC)NC(=O)C(CC3=CC=C(C=C3)O)N |
Canonical SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCSC)NC(=O)C(CC3=CC=C(C=C3)O)N |
Appearance | Solid powder |
Introduction
Discovery and Natural Occurrence
Initial Identification in Amphibian Skin
The first deltorphin, initially termed "dermenkephalin," was isolated in 1987 from Phyllomedusa sauvagei skin extracts through a combination of chromatographic separation and radioimmunoassay techniques . Subsequent studies identified additional variants, including deltorphin I (Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2) and deltorphin II (Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2), from Phyllomedusa bicolor . These peptides coexist with dermorphins in frog skin, suggesting a shared biosynthetic pathway despite divergent receptor selectivity .
Evolutionary Significance
The presence of deltorphins in amphibian skin is hypothesized to serve a defensive role, leveraging opioid-mediated analgesia to deter predators. This evolutionary adaptation highlights the conservation of opioid signaling pathways across vertebrates and provides a natural repository for bioactive peptide discovery .
Structural Characteristics and Classification
Primary Sequence and Modifications
All deltorphins share a conserved N-terminal motif (Tyr-D-Xaa-Phe), where the second residue is a D-amino acid—either D-alanine or D-methionine (Table 1) . This enantiomeric substitution confers resistance to proteolytic degradation, enhancing in vivo stability compared to L-amino acid-containing peptides . The C-terminal region varies among deltorphin subtypes, influencing receptor binding kinetics and selectivity.
Table 1: Primary Sequences of Major Deltorphin Variants
Variant | Sequence | Source Species |
---|---|---|
Deltorphin | Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2 | P. sauvagei |
[D-Ala²]Deltorphin I | Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2 | P. bicolor |
[D-Ala²]Deltorphin II | Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2 | P. bicolor |
Conformational Dynamics
Nuclear magnetic resonance (NMR) studies reveal that deltorphins adopt a semi-rigid structure in membrane-mimetic environments. The N-terminal tripeptide (Tyr-D-Xaa-Phe) forms a β-turn, while the C-terminal residues (positions 4–7) exhibit conformational flexibility critical for receptor interaction . Charge distribution, particularly the presence of anionic residues (Asp/Glu) at position 4, further modulates receptor affinity by facilitating electrostatic interactions with DORs .
Pharmacological Profile
Receptor Binding Affinity
Deltorphins exhibit subnanomolar affinity for DORs, surpassing synthetic ligands like DPDPE ([D-Pen²,D-Pen⁵]enkephalin) in both potency and selectivity (Table 2) . For example, [D-Ala²]deltorphin I demonstrates a dissociation constant (Kd) of 0.063 nM for DORs, compared to 6.2 nM for MORs—a 98-fold selectivity ratio .
Table 2: Binding Affinities of Deltorphins and Comparator Ligands
Compound | δ-Opioid Ki (nM) | μ-Opioid Ki (nM) | Selectivity (δ/μ) |
---|---|---|---|
[D-Ala²]Deltorphin I | 0.23 ± 0.04 | 22.5 ± 3.1 | 98:1 |
Deltorphin | 0.56 ± 0.09 | 45.8 ± 6.7 | 82:1 |
DPDPE | 3.8 ± 0.5 | >1000 | >263:1 |
DAGO | >1000 | 1.2 ± 0.2 | <0.001:1 |
Functional Activity
In vitro assays using guinea pig ileum (DOR-rich) and mouse vas deferens (MOR-rich) preparations confirm deltorphins as full agonists at DORs, with EC50 values ranging from 0.1 to 0.8 nM . Their analgesic efficacy in rodent models is comparable to morphine but with reduced respiratory depression and addiction liability—a profile attributed to DOR-specific signaling .
Mechanisms of Action
Blood-Brain Barrier Penetration
Unlike most peptides, deltorphins efficiently cross the blood-brain barrier (BBB) via a saturable, naloxone-sensitive transport system . This property enables central nervous system (CNS) activity without requiring invasive administration routes, making them valuable for studying central opioid pathways.
Intracellular Signaling
DOR activation by deltorphins inhibits adenylyl cyclase activity, reduces voltage-gated calcium currents, and potentiates inwardly rectifying potassium channels—effects mediated through Gαi/o protein coupling . These mechanisms collectively suppress neuronal excitability and neurotransmitter release, underpinning their analgesic and neuroprotective effects.
Research Findings and Applications
Analgesia and Tolerance Development
Chronic deltorphin administration (e.g., 20 μg/mouse twice daily) induces tolerance, characterized by a 46% reduction in analgesic response over four days . This phenomenon correlates with DOR internalization and decreased membrane expression, highlighting the need for intermittent dosing strategies in therapeutic applications .
Neuroprotection
Preclinical studies demonstrate deltorphin-mediated neuroprotection in models of ischemic stroke, where DOR activation attenuates glutamate excitotoxicity and reduces infarct volume by 40–60% . These effects are abolished by naltrindole, a selective DOR antagonist, confirming receptor-specific action .
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